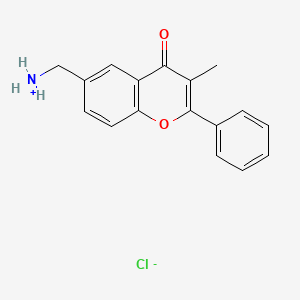

6-(Aminomethyl)-3-methyl-flavone hydrochloride

Description

6-(Aminomethyl)-3-methyl-flavone hydrochloride is a synthetic flavone derivative characterized by a benzopyrone (2-phenylchromen-4-one) backbone. The compound features a methyl group at position 3 of the chromen-4-one ring and an aminomethyl (-CH₂NH₂) substituent at position 4. Flavones are known for their biological activities, including antioxidant, anti-inflammatory, and receptor-modulating properties . The aminomethyl group enhances solubility in aqueous media via protonation (as a hydrochloride salt) and may influence binding affinity to biological targets, such as GABA receptors or kinases.

Properties

CAS No. |

101442-02-8 |

|---|---|

Molecular Formula |

C17H16ClNO2 |

Molecular Weight |

301.8 g/mol |

IUPAC Name |

(3-methyl-4-oxo-2-phenylchromen-6-yl)methylazanium;chloride |

InChI |

InChI=1S/C17H15NO2.ClH/c1-11-16(19)14-9-12(10-18)7-8-15(14)20-17(11)13-5-3-2-4-6-13;/h2-9H,10,18H2,1H3;1H |

InChI Key |

QCZCOGXOBWVRGX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2=C(C1=O)C=C(C=C2)C[NH3+])C3=CC=CC=C3.[Cl-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of 6-(Aminomethyl)-3-methyl-flavone hydrochloride typically involves two main stages:

The aminomethylation is commonly achieved via the Mannich reaction, which involves the reaction of the flavone with formaldehyde and an amine source under controlled conditions.

Synthesis of 3-Methylflavone Intermediates

A key intermediate in the synthesis is 3-methylflavone-8-carboxylic acid , which can be prepared through a multi-step process involving:

- Preparation of 2-benzoyloxy-3-propionyl methyl benzoate

- Cyclization and hydrolysis reactions using dry alkaline alumina and sodium hydroxide

A detailed patented method describes the process as follows:

| Step | Reagents/Conditions | Description | Outcome/Yield |

|---|---|---|---|

| S10 | Bromine, dichloromethane, 0-15 °C, 4 hours | Bromination of starting material | Intermediate formation |

| S11 | Propionyl chloride, AlCl3, 60-65 °C, 2.5 hours | Acylation step | Propionylated intermediate |

| S12 | Hydrogen, palladium on carbon, ethanol, RT, 1.5 h | Hydrogenation | Reduction of intermediate |

| S13 | Benzoyl chloride, sodium hydroxide, dichloromethane, 0-25 °C, 2-3 h | Benzoylation | Formation of benzoyloxy compound |

| S20 | Methyl 2-benzoyloxy-3-propionyl benzoate, dry alkaline alumina, 165-175 °C, vacuum, 4-5 h | Cyclization and water removal | Formation of flavone ring |

| S22 | Methanol, 40% sodium hydroxide, 75-80 °C, 1.5 h | Hydrolysis | 3-Methylflavone-8-carboxylic acid |

| S24 | Hydrochloric acid, pH adjustment to 3, crystallization, filtration | Purification | Crude product, recrystallized to mp 235-236 °C, 84% yield |

This method offers advantages such as high atom economy, mild reaction conditions, and high purity of the product (99.5%) with minimal waste generation.

Aminomethylation via Mannich Reaction

The introduction of the aminomethyl group at the 6-position of the flavone is typically carried out by the Mannich reaction, which involves:

- Reacting the flavone with formaldehyde and a secondary amine (e.g., morpholine, piperidine) in alcohol solvents such as methanol or 2-propanol.

- Using a molar ratio of flavone:formaldehyde:amine approximately 1:1.5:1.5.

- Refluxing the mixture for 2–3 hours to achieve regioselective aminomethylation at the 6-position of the flavone ring.

The reaction proceeds regioselectively due to hydrogen bonding and electronic factors favoring substitution at the 6-position on the A ring of the flavone. The products are isolated in yields ranging from 60% to 80% and characterized by spectroscopic methods such as ^1H NMR, which shows disappearance of the proton at C-6 and appearance of signals corresponding to the aminomethyl group.

Alternative Aminomethylation via Reductive Amination

Another approach involves reductive amination of flavone aldehyde intermediates with various amines in the presence of reducing agents such as sodium cyanoborohydride (NaBH3CN) and acetic acid (HOAc). This method provides a route to aminomethylated flavone derivatives with moderate to good yields (32–65%) and allows for structural diversity by varying the amine component.

Summary Table of Preparation Conditions

Research Outcomes and Analytical Data

- The Mannich base derivatives of flavones, including 6-(aminomethyl)-3-methyl-flavone hydrochloride, exhibit enhanced bioactivity such as acetylcholinesterase inhibition, suggesting potential therapeutic applications.

- Spectroscopic characterization confirms the regioselectivity of aminomethylation at the 6-position, with ^1H NMR signals corresponding to the aminomethyl group appearing around δ 4.1–4.5 ppm and disappearance of the proton signal at C-6.

- Melting points of purified aminomethyl flavones typically range between 160–165 °C depending on the amine substituent.

- The patented synthetic route for the flavone intermediate ensures high purity (99.5%) and reproducibility suitable for scale-up.

Chemical Reactions Analysis

(3-methyl-4-oxo-2-phenylchromen-6-yl)methylazanium chloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield reduced forms of the chromen-6-yl core.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azanium chloride moiety.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Biological Activities

Research indicates that flavonoids, including 6-(Aminomethyl)-3-methyl-flavone hydrochloride, exhibit a range of biological activities. These include:

- Antioxidant Properties : Flavonoids are known to scavenge free radicals, contributing to their protective effects against oxidative stress.

- Anti-inflammatory Effects : They may inhibit inflammatory pathways, offering potential therapeutic benefits in inflammatory diseases.

- Neuroprotective Effects : Some studies suggest that flavonoids can protect neuronal cells from damage, making them candidates for neurodegenerative disease treatments.

Anticancer Potential

Flavonoids have shown promise in anticancer research due to their ability to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. A study highlighted the anticancer properties of various flavonoids, indicating that they can affect multiple signaling pathways involved in cancer progression . The unique structural features of 6-(Aminomethyl)-3-methyl-flavone hydrochloride may enhance its efficacy against specific cancer types.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of flavonoids and their biological activity is crucial for drug development. Research has shown that modifications at specific positions on the flavonoid backbone can significantly alter their activity profiles. For example, hydroxyl substitutions at certain positions have been linked to increased antioxidant and anti-inflammatory activities .

Table 1: Structure-Activity Relationship of Flavonoids

| Compound Name | Key Structural Features | Biological Activity |

|---|---|---|

| 6-(Aminomethyl)-3-methyl-flavone hydrochloride | Aminomethyl group at position 6 | Potential anxiolytic and anticancer activity |

| 2′-methoxy-6-methylflavone | Methoxy group at position 2′ | Anxiolytic and sedative effects |

| Quercetin | Multiple hydroxyl groups | Strong antioxidant activity |

Neuroprotective Effects

In a recent study examining various flavonoids' neuroprotective effects, it was found that compounds with specific hydroxyl substitutions exhibited significant protective effects against oxidative stress-induced neuronal damage . While direct studies on 6-(Aminomethyl)-3-methyl-flavone hydrochloride are still required, its structural characteristics suggest it may also confer similar neuroprotective benefits.

Antidiabetic Potential

Flavonoids have been explored for their ability to inhibit enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate metabolism. This inhibition can lead to lower blood sugar levels, making them potential candidates for diabetes management . Further research is needed to evaluate the specific impact of 6-(Aminomethyl)-3-methyl-flavone hydrochloride on these enzymes.

Mechanism of Action

The mechanism of action of (3-methyl-4-oxo-2-phenylchromen-6-yl)methylazanium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogues with Aminomethyl Substituents

6-(Aminomethyl)picolinic Acid Hydrochloride (CAS 1610028-43-7)

- Core Structure : Pyridine ring (picolinic acid backbone).

- Substituents: Aminomethyl group at position 5.

- Molecular Formula : C₇H₉ClN₂O₂.

- Molecular Weight : 188.61 g/mol.

- The carboxylate group at position 2 enhances metal chelation, which is absent in flavones. Applications include protein degrader building blocks in medicinal chemistry .

Methyl 6-(Aminomethyl)nicotinate Hydrochloride (CAS 1072438-56-2)

- Core Structure : Pyridine ring (nicotinic acid methyl ester).

- Substituents: Aminomethyl at position 6, methyl ester at position 3.

- Molecular Formula : C₈H₁₁ClN₂O₂.

- Molecular Weight : 202.64 g/mol.

- Key Differences : The ester group introduces hydrolytic instability compared to the ether linkage in flavones. The absence of a fused aromatic ring system limits planar interactions critical for DNA intercalation or enzyme inhibition .

Heterocyclic Derivatives with Varied Backbones

6-Methoxy DiPT Hydrochloride (CAS 2426-76-8)

- Core Structure : Indole ring (tryptamine derivative).

- Substituents : Methoxy at position 6, diisopropylamine at position 3.

- Molecular Formula : C₁₇H₂₆N₂O·HCl.

- Molecular Weight : 310.9 g/mol.

- This compound is used in neuropharmacology research .

6-(Aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol Hydrochloride (CAS 1437051-68-7)

- Core Structure : Benzoxaborole (boron-containing heterocycle).

- Substituents: Aminomethyl at position 6, dimethyl groups.

- Molecular Formula: Not explicitly stated; estimated ~227.5 g/mol.

- Key Differences : The boron atom enables unique interactions with biological targets (e.g., enzyme active sites). This compound’s applications likely focus on antimicrobial or antifungal research, diverging from flavones’ traditional roles .

Comparative Data Table

Research Findings and Functional Insights

- Solubility and Bioavailability: The hydrochloride salt of 6-(aminomethyl)-3-methyl-flavone likely improves water solubility compared to non-ionic flavones, similar to pyridine derivatives like 6-(aminomethyl)picolinic acid HCl .

- Receptor Interaction: Flavones often target GABA_A or kinase receptors. The aminomethyl group may mimic natural ligands (e.g., GABA’s amine moiety), whereas indole derivatives (e.g., 6-Methoxy DiPT HCl) target serotonin receptors .

- Stability: Ester-containing compounds (e.g., Methyl 6-(aminomethyl)nicotinate HCl) may exhibit lower hydrolytic stability than ether-linked flavones .

Q & A

Q. What validated synthetic routes exist for 6-(Aminomethyl)-3-methyl-flavone hydrochloride, and how can purity be assessed post-synthesis?

- Methodological Answer : A common synthetic approach involves reductive amination of the corresponding flavone precursor using sodium cyanoborohydride in methanol/ammonia buffer, followed by HCl salt formation. Purity assessment should combine reverse-phase HPLC (C18 column, acetonitrile/water gradient with 0.1% TFA) and LC-MS for mass confirmation . Quantitative NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) can validate purity >95%. Residual solvent analysis via GC-MS is critical if methanol or DCM is used in synthesis .

Q. Which analytical techniques are recommended for characterizing the structural integrity of 6-(Aminomethyl)-3-methyl-flavone hydrochloride?

- Methodological Answer :

- 1H/13C NMR : Confirm the aminomethyl group (δ ~3.8 ppm for -CH2NH2) and flavone backbone (distinct aromatic peaks between δ 6.5–8.5 ppm) .

- FT-IR : Detect N-H stretches (~3300 cm⁻¹ for -NH2) and flavone carbonyl (~1650 cm⁻¹) .

- X-ray crystallography : Resolve stereochemical ambiguities if chiral centers are present .

- Elemental analysis : Validate C, H, N, and Cl content within ±0.4% of theoretical values .

Q. What protocols ensure proper storage and handling to maintain compound stability?

- Methodological Answer : Store lyophilized powder at –20°C in amber vials under argon to prevent oxidation. For solution storage, use acidic buffers (pH 3–4) to stabilize the hydrochloride salt. Avoid freeze-thaw cycles. Handle powders in a fume hood with nitrile gloves and sealed goggles to minimize inhalation or dermal exposure .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the pharmacokinetic properties of 6-(Aminomethyl)-3-methyl-flavone hydrochloride?

- Methodological Answer :

- In vitro models : Use Caco-2 cell monolayers to assess intestinal permeability. Measure apparent permeability (Papp) in both apical-to-basolateral and basolateral-to-apical directions to identify efflux transporter involvement (e.g., P-gp) .

- Plasma stability : Incubate compound in rat/human plasma (37°C, 24h) and quantify degradation via LC-MS/MS. Include controls with protease inhibitors (e.g., PMSF) to differentiate enzymatic vs. non-enzymatic breakdown .

- Microsomal metabolism : Use liver microsomes (human/rodent) with NADPH cofactors to identify phase I metabolites. Compare intrinsic clearance rates between species .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Standardize assays : Ensure consistent cell lines (e.g., HEK293 vs. CHO), passage numbers, and assay conditions (e.g., serum-free media to avoid protein binding interference).

- Orthogonal validation : Confirm receptor binding (e.g., fluorescence polarization) with functional assays (e.g., cAMP quantification for GPCR targets) .

- Meta-analysis : Pool data from multiple studies using fixed/random-effects models to identify outliers. Adjust for batch effects (e.g., different HCl salt hydration states) that may alter solubility .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Co-solvent systems : Test PEG-400/water or cyclodextrin complexes (e.g., HP-β-CD) to enhance aqueous solubility. Use dynamic light scattering to confirm no nanoparticle formation.

- Prodrug approaches : Synthesize acetylated or phosphorylated derivatives to improve membrane permeability, followed by enzymatic cleavage studies in target tissues .

- Pharmacokinetic modeling : Apply allometric scaling from rodent data to predict human dosing, adjusting for species-specific metabolic differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.